Cas no 41085-27-2 (1-(2-hydroxy-6-methylphenyl)ethan-1-one)
1-(2-hydroxy-6-methylphenyl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
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- 1-(2-Hydroxy-6-methylphenyl)ethanone
- 1-(2-hydroxy-6-methylphenyl)ethan-1-one
- 2'-Hydroxy-6'-methylacetophenon
- 2-Hydroxy-6-methylacetophenone
- Ethanone,1-(2-hydroxy-6-methylphenyl)
- 2'-Hydroxy-6'-methylacetophenone
- Ethanone, 1-(2-hydroxy-6-methylphenyl)-
- 2-Hydroxy-6-methylacetophenon
- ZFUSOVIZZGBORZ-UHFFFAOYSA-N
- 5570AJ
- FCH1158603
- OR70144
- SY031337
- AX8212386
- ST24037122
- AKOS022173624
- 2 inverted exclamation mark -Hydroxy-6 inverted exclamation mark -methylacetophenone
- CS-W021205
- SCHEMBL1647027
- CL9444
- DS-15569
- 41085-27-2
- CHEMBL1240949
- DTXSID20457158
- MFCD18397234
- DB-228117
-
- MDL: MFCD18397234
- Inchi: 1S/C9H10O2/c1-6-4-3-5-8(11)9(6)7(2)10/h3-5,11H,1-2H3
- InChI Key: ZFUSOVIZZGBORZ-UHFFFAOYSA-N
- SMILES: OC1=CC=CC(C)=C1C(C)=O
Computed Properties
- Exact Mass: 150.06800
- Monoisotopic Mass: 150.068079557g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 154
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 37.3
- XLogP3: 2.2
Experimental Properties
- PSA: 37.30000
- LogP: 1.90320
1-(2-hydroxy-6-methylphenyl)ethan-1-one Customs Data
- HS CODE:2914501900
- Customs Data:
China Customs Code:
2914501900Overview:
2914501900 Other ketophenols.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914501900 other ketone-phenols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
1-(2-hydroxy-6-methylphenyl)ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TI654-5g |
1-(2-hydroxy-6-methylphenyl)ethan-1-one |
41085-27-2 | 95% | 5g |
5336CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TI654-250mg |
1-(2-hydroxy-6-methylphenyl)ethan-1-one |
41085-27-2 | 95% | 250mg |
600CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TI654-100mg |
1-(2-hydroxy-6-methylphenyl)ethan-1-one |
41085-27-2 | 95% | 100mg |
331CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TI654-1g |
1-(2-hydroxy-6-methylphenyl)ethan-1-one |
41085-27-2 | 95% | 1g |
¥1332.0 | 2022-06-09 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H846107-250mg |
1-(2-Hydroxy-6-methylphenyl)ethanone |
41085-27-2 | 98% | 250mg |
534.60 | 2021-05-17 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H193310-100mg |
1-(2-hydroxy-6-methylphenyl)ethan-1-one |
41085-27-2 | 98% | 100mg |
¥175.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H193310-1g |
1-(2-hydroxy-6-methylphenyl)ethan-1-one |
41085-27-2 | 98% | 1g |
¥1094.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H193310-250mg |
1-(2-hydroxy-6-methylphenyl)ethan-1-one |
41085-27-2 | 98% | 250mg |
¥334.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H193310-50mg |
1-(2-hydroxy-6-methylphenyl)ethan-1-one |
41085-27-2 | 98% | 50mg |
¥109.90 | 2023-09-02 | |
| Chemenu | CM116964-1g |
2'-Hydroxy-6'-methylacetophenone |
41085-27-2 | 95% | 1g |
$192 | 2021-06-17 |
1-(2-hydroxy-6-methylphenyl)ethan-1-one Production Method
Production Method 1
Production Method 2
2.1 Catalysts: p-Toluenesulfonic acid monohydrate ; 30 min, 90 - 160 °C
Production Method 3
1-(2-hydroxy-6-methylphenyl)ethan-1-one Preparation Products
1-(2-hydroxy-6-methylphenyl)ethan-1-one Suppliers
1-(2-hydroxy-6-methylphenyl)ethan-1-one Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Additional information on 1-(2-hydroxy-6-methylphenyl)ethan-1-one
Professional Introduction to 1-(2-hydroxy-6-methylphenyl)ethan-1-one (CAS No. 41085-27-2)
1-(2-hydroxy-6-methylphenyl)ethan-1-one, chemically known by its CAS number 41085-27-2, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a phenolic group and a ketone functional group, has garnered attention due to its versatile structural properties and potential applications in drug development. The presence of both hydroxy and methyl substituents on the aromatic ring enhances its reactivity, making it a valuable intermediate in synthetic chemistry.
The compound’s structure, characterized by a benzene ring substituted with a hydroxyl group at the 2-position and a methyl group at the 6-position, along with an acetyl group at the 1-position, contributes to its unique chemical behavior. This arrangement allows for various chemical transformations, including oxidation, reduction, and condensation reactions, which are pivotal in the synthesis of more complex molecules. The ketone functionality further extends its utility as a building block for heterocyclic compounds and other pharmacologically relevant structures.
In recent years, the pharmaceutical industry has shown increasing interest in molecules with phenolic and ketonic moieties due to their biological activity. Studies have demonstrated that such compounds often exhibit inhibitory effects on enzymes and receptors involved in various disease pathways. For instance, derivatives of 1-(2-hydroxy-6-methylphenyl)ethan-1-one have been investigated for their potential in treating inflammatory diseases, neurodegenerative disorders, and even certain types of cancer. The hydroxyl group, in particular, plays a crucial role in hydrogen bonding interactions, which are essential for binding to biological targets.
The synthesis of 1-(2-hydroxy-6-methylphenyl)ethan-1-one typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation of o-cresol (2-methylphenol) followed by reduction of the resulting ketone. Advanced synthetic techniques, such as catalytic hydrogenation and cross-coupling reactions, have also been employed to achieve higher yields and purities. The development of greener solvents and catalysts has further enhanced the sustainability of these synthetic routes, aligning with global efforts to minimize environmental impact.
Recent research has highlighted the importance of computational chemistry in optimizing the synthesis and applications of 1-(2-hydroxy-6-methylphenyl)ethan-1-one. Molecular modeling studies have helped predict the compound’s interactions with biological targets, providing insights into its potential pharmacological effects. Additionally, quantum mechanical calculations have been used to elucidate reaction mechanisms, aiding in the design of more efficient synthetic pathways. These computational methods are increasingly integrated into drug discovery pipelines, reducing the need for extensive experimental trials.
The compound’s potential extends beyond pharmaceutical applications. In materials science, derivatives of 1-(2-hydroxy-6-methylphenyl)ethan-1-one have been explored for their role in polymer chemistry and as additives in industrial processes. The ability to modify its structure allows for tailored properties such as enhanced thermal stability or improved solubility in various media. Such modifications are crucial for developing advanced materials that meet specific industrial requirements.
Evaluation of 1-(2-hydroxy-6-methylphenyl)ethan-1-one in preclinical studies has revealed promising results regarding its safety profile. Preliminary toxicology studies indicate that the compound is well-tolerated at moderate doses, suggesting its potential for further clinical development. However, comprehensive toxicological assessments are necessary to fully understand its long-term effects. Collaborative efforts between academic researchers and pharmaceutical companies are essential to accelerate this process and bring new therapeutic agents to market.
The future direction of research on 1-(2-hydroxy-6-methylphenyl)ethan-1-one lies in exploring novel derivatives and formulations that enhance its therapeutic efficacy while minimizing side effects. Innovations in drug delivery systems could also play a significant role in maximizing its clinical utility. By leveraging cutting-edge technologies such as CRISPR gene editing and mRNA therapy, researchers aim to develop targeted treatments that utilize this compound as an active ingredient.
In conclusion, 1-(2-hydroxy-6-methylphenyl)ethan-1-one (CAS No. 41085-27-2) is a multifaceted compound with broad applications in pharmaceuticals and materials science. Its unique structural features make it a valuable intermediate in organic synthesis, while its biological activity positions it as a promising candidate for drug development. Continued research and innovation will further unlock its potential, contributing to advancements in medicine and industry.
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